Product packaging for Lauroylcholine chloride(Cat. No.:CAS No. 25234-60-0)

Lauroylcholine chloride

Cat. No.: B013622
CAS No.: 25234-60-0
M. Wt: 321.9 g/mol
InChI Key: BBJUKVPDIPYNBS-UHFFFAOYSA-M
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Description

Lauroylcholine chloride is a synthetic, water-soluble cationic surfactant that serves as a critical tool in biochemical and biophysical research. Structurally, it is an ester of choline and lauric acid, combining a hydrophilic quaternary ammonium head group with a hydrophobic 12-carbon alkyl chain. This amphiphilic nature allows it to incorporate into lipid bilayers and form micelles, making it highly valuable for mimicking and manipulating biological membranes. Its primary research applications include the study of membrane protein function, the investigation of lipid bilayer mechanics and permeability, and as a mild, hydrolyzable detergent for the solubilization and reconstitution of membrane proteins. Furthermore, this compound is extensively utilized as a model surfactant in physicochemical studies to explore micelle formation, critical micelle concentration (CMC), and surfactant-protein interactions. By acting as a cholinergic agonist and a substrate for cholinesterases, it also finds relevance in neurochemical research, providing insights into enzyme kinetics and inhibition. This reagent is offered in high purity to ensure reproducibility and reliability in sensitive experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36ClNO2 B013622 Lauroylcholine chloride CAS No. 25234-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dodecanoyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUKVPDIPYNBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948084
Record name 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25234-60-0
Record name Lauroylcholine chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Lauroyloxyethyltrimethylammonium chloride
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Record name 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Record name 2-lauroyloxyethyltrimethylammonium chloride
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Advanced Synthesis and Derivatization Methodologies of Lauroylcholine Chloride

Enzymatic Esterification Routes for Lauroylcholine Chloride Synthesis

Enzymatic synthesis presents a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. acs.org Lipases, in particular, have been extensively studied for their catalytic efficiency in esterification reactions.

A groundbreaking approach for this compound synthesis involves the use of lipase (B570770) B from Candida antarctica immobilized on acrylic resin (LAR) within a Reactive Natural Deep Eutectic Solvent (R-NADES). rsc.orgresearchgate.net These R-NADES are composed of natural and bio-based materials, such as choline (B1196258) chloride (ChCl) acting as the hydrogen bond acceptor (HBA), and components like glucose (Glc) and water serving as hydrogen bond donors (HBDs). rsc.orgmdpi.com In this system, the R-NADES functions as both the reaction medium and a reactant source, which can enhance substrate solubility and improve enzyme stability. mdpi.comdntb.gov.uaresearchgate.net

An investigation into the enzymatic esterification of lauric acid in a ChCl-glucose-water R-NADES, initially intended to produce glucose esters, surprisingly yielded this compound as the sole esterification product under specific conditions. rsc.orgresearchgate.net

The composition and molar ratio of the R-NADES components are critical factors that control the reaction's outcome. mdpi.com Studies have shown that in a ternary R-NADES composed of choline chloride, glucose, and water in a 2:1:1 molar ratio, the lipase-catalyzed reaction with lauric acid selectively produces this compound instead of the expected glucose laurate. rsc.orgresearchgate.netdntb.gov.ua In contrast, an equimolar (1:1:1) mixture of the same components does not yield this compound, highlighting the crucial role of excess choline chloride in the reaction system. rsc.org The physicochemical properties of the R-NADES, such as viscosity and the hydrogen bond network, are directly influenced by the molar ratios of its constituents, which in turn affects the reaction efficiency. mdpi.comdntb.gov.ua

Table 1: Influence of R-NADES Composition on Esterification Product

R-NADES Composition (Molar Ratio)Primary Ester ProductReference
ChCl : Glc : H₂O (2:1:1)This compound rsc.orgresearchgate.net
ChCl : Glc : H₂O (1:1:1)No lauryl glucose ester or this compound formed rsc.org
ChCl : Glc (2:1)Low lauric acid conversion, no this compound specified mdpi.com
ChCl : Glc : Urea (1:1:2)Higher lauric acid conversion (for glucose ester), no this compound specified mdpi.com

The efficiency of the esterification process is significantly influenced by reaction parameters such as enzyme load and temperature. mdpi.com For the synthesis of this compound in a ChCl:Glc:H₂O (2:1:1) NADES, the enzyme load has a marked positive effect on the conversion of lauric acid (LA). rsc.org The reaction is typically conducted at an optimal temperature of 70°C. rsc.org Increasing the amount of immobilized lipase B from Candida antarctica (LAR) leads to a substantial increase in product yield. rsc.org

Table 2: Effect of Enzyme Load on Lauric Acid (LA) Conversion

Enzyme Load (U/g NADES)LA Conversion (%)Reference
12.517 rsc.org
2523 rsc.org
5032 rsc.org

*Conditions: ChCl:Glc:H₂O (2:1:1) R-NADES, 70°C. rsc.org

Conversely, in the R-NADES with a 2:1:1 molar ratio, there is free choline chloride that is not tightly bound within the hydrogen bond network. rsc.orgrsc.org This free choline chloride molecule is small enough to enter the catalytic pocket of the CalB lipase, where it undergoes esterification with lauric acid to form this compound. rsc.orgrsc.orgrsc.org This mechanism explains why the reaction exclusively yields the choline ester in this specific R-NADES formulation.

The enzymatic synthesis of this compound in R-NADES represents a significant advancement in green chemistry. researchgate.net Natural deep eutectic solvents are considered a new generation of green and sustainable media because they are composed entirely of natural and bio-based materials, making them biodegradable and non-toxic. mdpi.commdpi.comcore.ac.uk This approach avoids the use of volatile and often toxic organic solvents typically required in conventional chemical synthesis, which are associated with environmental and safety concerns. acs.org

Furthermore, the use of enzymes as biocatalysts operates under milder conditions, reducing energy consumption. acs.org The high selectivity of the enzyme minimizes the formation of undesirable byproducts, leading to cleaner reaction profiles and simplifying purification processes. acs.org The stability and reusability of immobilized enzymes in these systems further contribute to the sustainability of the process. nih.gov

Lipase-Catalyzed Esterification in Reactive Natural Deep Eutectic Solvents (R-NADES)

Influence of Enzyme Load and Reaction Conditions on Esterification Efficiency

Novel Chemical Synthesis Pathways and Catalytic Systems

Traditionally, lauroyl chloride is prepared by reacting lauric acid with chlorinating agents such as thionyl chloride or phosgene (B1210022). google.com These reagents are effective but pose significant handling and environmental hazards. scirp.org

More recent and greener chemical synthesis methodologies focus on alternative reagents. One novel pathway involves using di-(trichloromethyl) carbonate as the chlorinating agent in an organic solvent, catalyzed by an organic amine. google.com Another innovative and environmentally benign method for preparing acid chlorides employs a Vilsmeier-Haack reagent generated from N,N-dimethylformamide (DMF) and phthaloyl dichloride. scirp.org This method avoids toxic reagents like phosgene and thionyl chloride, and the phthalic anhydride (B1165640) byproduct can be easily recovered by filtration, making the process highly atom-efficient. scirp.org The development of such greener routes for precursors like lauroyl chloride contributes to more sustainable chemical pathways for the final synthesis of this compound.

Non-Enzymatic Esterification Approaches

The synthesis of this compound can be achieved through various non-enzymatic esterification methods. A common laboratory-scale synthesis involves the reaction of lauroyl chloride with choline chloride. This process typically requires purification steps, such as recrystallization from ethanol/water mixtures, to isolate the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed to confirm the successful esterification and identify key functional groups.

Another approach involves the use of thionyl chloride to convert lauric acid into its more reactive acid chloride form, which is then reacted with choline chloride. orgsyn.org Alternative methods for preparing the lauroyl chloride precursor include reacting lauric acid with di-(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com This reaction can be carried out in various organic solvents at temperatures ranging from 0 to 100°C. google.com The molar ratio of the reactants and the choice of catalyst and solvent can be optimized to achieve high product yields and purity. google.com

Development of Choline Chloride-Based Green Surfactants via Chemical Synthesis

The development of environmentally friendly "green" surfactants is a growing area of research. Choline chloride, being a readily available and biodegradable compound, serves as an excellent starting material for the synthesis of such surfactants. afjbs.comafjbs.combohrium.com Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors like choline chloride, are gaining attention as green reaction media for various chemical transformations. bohrium.comuni-regensburg.de

Reaction of Sodium Lauryl Sulfate (B86663) with Choline Chloride

A notable example of green surfactant synthesis is the reaction between sodium lauryl sulfate (SLS) and choline chloride. afjbs.comafjbs.com This metathesis reaction, often carried out in a solvent like dichloromethane (B109758) or ethanol, produces choline lauryl sulfate (ChLS), a novel biocompatible surfactant, and sodium chloride as a byproduct. afjbs.comafjbs.com The resulting ChLS can be purified and has shown promising surfactant properties, including a low critical aggregation concentration and thermal stability. afjbs.com This method provides a straightforward pathway to a new class of green surfactants with potential applications in various industries. afjbs.comafjbs.com Studies have shown that the surfactant behavior of compounds like sodium dodecyl sulfate (a close relative of SLS) in choline chloride-based deep eutectic solvents differs significantly from their behavior in water, forming different micellar shapes and sizes. acs.org

Derivatization Strategies for Functional Enhancement

The basic structure of this compound can be modified through various derivatization strategies to enhance its properties for specific applications, such as targeted drug delivery and medical imaging.

Modifications for Targeted Biological Interactions

Derivatization of this compound can be tailored to improve its interaction with biological systems. For instance, modifications can be made to enhance its penetration-enhancing capabilities for transdermal drug delivery. The cationic nature of this compound can be leveraged to interact with negatively charged cell membranes, a property that can be fine-tuned by altering the alkyl chain length or the head group.

Furthermore, the principles of derivatization seen in other contexts can be applied here. For example, benzoyl chloride derivatization is a known technique to improve the analysis of small polar molecules in biological samples by enhancing their properties for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.com Similar strategies could be adapted to create this compound derivatives with improved detection or binding characteristics. The synthesis of folate-conjugated polymers, for example, has been used to create targeted nanoparticles for cancer therapy, demonstrating a pathway for attaching targeting moieties to molecules like this compound. acs.org

Radiolabeling Techniques for In Vivo Imaging Studies

For in vivo imaging applications, particularly Positron Emission Tomography (PET), this compound can be radiolabeled. Recent research has highlighted the use of this compound in enhancing brain drug delivery, with its effects being estimated using in vivo PET imaging. nih.govresearchmap.jpresearchmap.jpdntb.gov.ua

The general strategies for radiolabeling choline and its derivatives provide a blueprint for how this compound could be tagged with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For instance, [¹¹C]choline is synthesized by reacting dimethylaminoethanol (B1669961) with [¹¹C]methyl iodide. snmjournals.org A similar approach could potentially be adapted for the lauroyl derivative.

For ¹⁸F-labeling, a common method involves the nucleophilic substitution of a suitable precursor. For example, the synthesis of [¹⁸F]fluorocholine analogs involves multi-step processes starting from a protected precursor. snmjournals.org The development of automated synthesis modules has streamlined the production of such radiotracers, making them more accessible for clinical research. unimi.itnih.gov These established radiolabeling methodologies for choline analogs offer a clear path for the development of radiolabeled this compound for advanced in vivo imaging studies. snmjournals.orgresearchgate.net

Advanced Applications in Drug Delivery and Pharmaceutical Sciences

Lauroylcholine Chloride as a Permeation and Absorption Enhancer

This compound is recognized as a potent permeation and absorption enhancer. ingentaconnect.comresearchgate.net Permeation enhancers are substances that reversibly increase the permeability of mucosal epithelia, facilitating the transport of a co-administered drug into the bloodstream. ingentaconnect.com The primary function of these agents is to modify the barrier properties of the cell layer to improve the transmembrane flow of drugs. ingentaconnect.com this compound has been investigated for its ability to enhance drug delivery through various routes, including oral and rectal administration. researchgate.netjustia.com

The efficacy of this compound as a permeation enhancer stems from its ability to interact with and transiently alter the structure of biological membranes. Its mechanisms of action involve direct interactions with membrane components, leading to a temporary and reversible disruption of the epithelial barrier.

This compound's amphiphilic nature, possessing both a hydrophilic choline (B1196258) head and a hydrophobic lauroyl tail, is central to its mechanism. This structure allows it to interact with the lipid and protein components of cell membranes. scbt.comatlanticoer-relatlantique.ca Cell membranes are primarily composed of a phospholipid bilayer, which forms a barrier to the passage of many drug molecules. msdmanuals.comlibretexts.org this compound's cationic head group can engage in electrostatic interactions with negatively charged lipids and proteins within the membrane, while its hydrophobic tail can insert into the lipid bilayer. scbt.com This interaction can increase the fluidity of the membrane, a phenomenon that has been shown to correlate with enhanced permeability. scbt.comresearchgate.netnih.gov By disrupting the ordered structure of the membrane lipids, this compound creates transient openings, facilitating the passage of drug molecules. scbt.com

The interaction of this compound with the plasma membrane leads to a reversible perturbation. nih.gov This effect is a key characteristic of effective permeation enhancers, as permanent damage to the epithelial barrier would be undesirable. ingentaconnect.comdrug-dev.com The process involves the transient opening of tight junctions and an increase in membrane fluidity, which allows for either paracellular (between cells) or transcellular (through cells) transport of drug molecules. nih.govdrug-dev.com Once the concentration of this compound decreases, for instance through clearance mechanisms in the body, the membrane is able to return to its normal state, restoring its barrier function. drug-dev.com This reversibility is crucial for its application in drug delivery systems.

Tight junctions, also known as zonula occludens, are protein complexes that seal the space between adjacent epithelial cells, controlling the paracellular pathway. nih.govuobasrah.edu.iqleeds.ac.uk These junctions are a primary barrier to the absorption of many drugs, particularly large or hydrophilic molecules. ingentaconnect.comresearchgate.net Research on various absorption enhancers demonstrates that they can modulate the integrity of these junctions. researchgate.netsemanticscholar.orgresearchgate.net Key proteins involved in maintaining tight junction integrity include occludin, claudins, and zonula occludens-1 (ZO-1). nih.govleeds.ac.ukresearchgate.net Chemical enhancers can cause changes in the distribution of these proteins, leading to the opening of the paracellular pathway. researchgate.netresearchgate.net This action allows molecules that would typically be blocked to pass through the epithelial layer. nih.govmdpi.com The effect on tight junctions is transient, and their integrity is restored after the enhancer is cleared. drug-dev.com

This compound has been specifically studied for its ability to enhance the absorption of drugs from the gastrointestinal (GI) tract. justia.com The oral and rectal routes are common methods for drug administration, but the absorption of many drugs can be limited by the epithelial barrier of the GI tract. msdmanuals.comfrontiersin.orgnih.gov

Studies have demonstrated the effectiveness of this compound in improving the bioavailability of poorly absorbed drugs when administered orally or rectally. justia.com In one study involving rectal administration in rats, the co-administration of this compound with various drug compounds resulted in a significant increase in their systemic absorption and bioavailability. justia.com For instance, the bioavailability of several therapeutic agents was markedly improved when formulated with this compound in a microenema. justia.com This enhancement is attributed to the mechanisms described above, where this compound temporarily increases the permeability of the rectal mucosa. justia.commdpi.com These findings underscore the potential of this compound as a valuable excipient in formulations for both oral and rectal drug delivery. researchgate.netjustia.com

Table 1: Effect of this compound on the Rectal Absorption of Selected Drugs in Rats

The following table summarizes data from a study where drugs were administered rectally as an aqueous microenema, with or without the inclusion of 5 mg of this compound. The bioavailability was calculated against intravenous administration. justia.com

Drug AdministeredBioavailability without this compound (%)Bioavailability with this compound (%)
Cefoxitin sodium1251
Acyclovir sodium1148
Cytosine arabinoside HCl329
Somatostatin124

Gastrointestinal Drug Absorption Enhancement

Improved Bioavailability of Poorly Absorbed Drugs

A significant challenge in pharmaceutical development is the poor oral bioavailability of many drug compounds, often due to low permeability across the gastrointestinal epithelium. nih.govscielo.br Acylcholines, including this compound, have been identified as effective absorption-enhancing agents that can improve the bioavailability of a wide variety of poorly absorbed drugs when co-administered. researchgate.net These agents work by increasing the permeability of mucosal membranes in a general manner, offering a broad utility for numerous compounds. researchgate.net The strategy involves modifying the drug's microenvironment to favor absorption, thereby overcoming inherent limitations in its ability to cross cellular barriers. nih.govgoogle.com

Nasal Drug Delivery Systems

Intranasal administration is a non-invasive route that presents a promising alternative for delivering drugs directly to the systemic circulation and, notably, to the central nervous system (CNS), bypassing the blood-brain barrier (BBB). researchgate.netnih.gov The rich vascularization and large surface area of the nasal mucosa facilitate rapid drug absorption. nih.gov this compound has emerged as a key enhancer in nasal drug delivery, significantly improving the transport of therapeutics from the nasal cavity to the brain. snbl-nds.commdpi.com This is particularly valuable for neuropharmacological therapies, where bypassing the BBB is a major hurdle. nih.gov

Enhancement of Brain Drug Delivery via Olfactory Region

The olfactory and trigeminal nerves, originating in the brain and terminating in the nasal cavity, provide a direct pathway for nose-to-brain (N2B) drug delivery. researchgate.netnih.gov this compound has been specifically shown to enhance drug delivery to the brain via the olfactory region. snbl-nds.comresearchgate.netndl.go.jp Research utilizing in vivo Positron Emission Tomography (PET) imaging has demonstrated that formulations containing this compound can significantly increase drug accumulation in the brain compared to intravenous administration. snbl-nds.comresearchgate.netndl.go.jp This targeted approach not only improves the efficiency of brain drug delivery but also reduces systemic exposure and potential side effects. researchgate.net Studies have shown that agents like this compound can increase drug accumulation in specific brain regions, such as the hippocampus, which is highly beneficial for treating neurodegenerative diseases. mdpi.com

Intranasal Coadministration Strategies

To overcome the challenges of intranasal delivery, such as mucociliary clearance and enzymatic degradation, various strategies are employed, including the coadministration of drugs with permeation enhancers. researchgate.netencyclopedia.pub this compound is utilized as such an enhancer to improve the absorption of co-administered drugs. researchgate.netmdpi.com The combination of a therapeutic agent with this compound in a nasal formulation can significantly increase the drug's transport to the brain. mdpi.com This approach is part of a broader strategy to develop effective N2B delivery systems, which may also involve using mucoadhesive polymers to increase residence time in the nasal cavity or targeting specific regions like the olfactory mucosa for enhanced absorption. researchgate.netresearchgate.netencyclopedia.pub

Topical and Transdermal Delivery Systems

Topical and transdermal delivery systems offer a non-invasive method for administering drugs, avoiding first-pass metabolism and providing controlled release. mdpi.comamarintech.comnih.gov However, the primary barrier to this route is the stratum corneum, the outermost layer of the skin. nih.gov this compound functions as an effective penetration enhancer, increasing the permeability of the skin to facilitate the delivery of therapeutic agents. nih.gov Its amphiphilic properties allow it to interact with and disrupt the ordered lipid structure of the stratum corneum, thereby enhancing drug permeation.

Incorporation into Liposomal and Vesicular Nanocarriers

This compound is a key component in the formulation of advanced nanocarriers like liposomes and other vesicles designed for topical delivery. researchgate.net These nanostructures can encapsulate drugs and improve their delivery across the skin barrier. nih.govsemanticscholar.org When combined with other lipids, such as monoolein (B16389), this compound helps form stable, cationic liposome (B1194612) nanostructures. researchgate.net These vesicles can fuse with the skin's lipid bilayers, acting as penetration enhancers themselves and facilitating the transport of the encapsulated drug into deeper skin layers. nih.gov For instance, vesicle formulations based on monoolein and this compound have been shown to effectively deliver drugs through the stratum corneum. unica.it The use of this compound as a stabilizer has been shown to produce liposomes with low cytotoxicity compared to other emulsifiers.

Synergistic Effects with Other Penetration Enhancers

The efficacy of transdermal drug delivery can be significantly amplified by using a combination of penetration enhancers that act synergistically. nih.govjddtonline.info this compound has been investigated in combination with other enhancers to achieve a greater effect on skin permeability than any single agent alone. researchgate.net For example, it has been formulated with monoolein to create novel cationic liposomes where the two components work together to enhance skin penetration. researchgate.net The synergistic effect arises from the different but complementary mechanisms by which the enhancers disrupt the stratum corneum's barrier function. mdpi.comencyclopedia.pub This combined approach can lead to a more profound and efficient drug delivery through the skin. nih.gov

Ocular Drug Delivery Approaches

The effective delivery of therapeutic agents to the eye is a major challenge in ophthalmology due to the organ's robust protective barriers. mdpi.com Topical application is the preferred route of administration due to its non-invasive nature and ease of use. nih.gov However, the bioavailability of topically applied drugs is often very low, frequently less than 5%, because of rapid tear clearance and the low permeability of the cornea. mdpi.com

A promising strategy to overcome these barriers involves the use of drug penetration enhancers (DPEs) in ophthalmic formulations. mdpi.com DPEs are compounds that improve a drug's ability to permeate across ocular membranes like the cornea. nih.govmdpi.com Their mechanisms of action typically involve one or more of the following:

Disruption of Membrane Components: Amphiphilic compounds can interact with and disrupt the lipid bilayers of corneal epithelial cells. mdpi.com

Loosening of Cellular Junctions: Certain agents can modulate the tight junctions between epithelial cells, transiently opening the paracellular pathway for drug transport. mdpi.com

Modification of the Tear Film: Surfactants can interact with the mucous layer of the tear film, reducing its effectiveness as a barrier. nih.govmdpi.com

As a cationic surfactant, this compound possesses the requisite amphiphilic properties to function as a DPE. Its ability to interact with and increase the permeability of biological membranes has been noted in various applications, making it a strong candidate for enhancing drug absorption in ocular formulations. While specific studies focusing solely on this compound in commercial ophthalmic products are limited in the provided research, its fundamental properties align with the mechanisms employed by effective ocular penetration enhancers.

Integration in Advanced Drug Delivery Systems

This compound's utility extends to its incorporation into sophisticated nanocarrier systems designed to improve drug stability, solubility, and targeting.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based nanoparticle technology. nih.govdrug-dev.com SLNs are composed of solid lipids, while NLCs are a second-generation system created from a blend of solid and liquid lipids. nih.govmdpi.com This blend creates an imperfect, less-ordered lipid matrix in NLCs, which allows for higher drug loading capacity and helps prevent drug expulsion during storage. mdpi.comjaptronline.com

In both SLN and NLC formulations, surfactants are essential for emulsifying the lipid phase in the aqueous medium and ensuring the physical stability of the nanoparticle dispersion. drug-dev.com this compound has been identified as a cationic surfactant used in the formulation of NLCs. researchgate.net Its role is to form a stabilizing layer around the nanoparticle, preventing aggregation and maintaining the colloidal dispersion. The positive charge imparted by the choline head group can also offer advantages in targeting negatively charged biological surfaces.

FeatureSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
Lipid MatrixSolid lipid onlyBlend of solid and liquid lipids
StructurePerfect, highly ordered crystalline structureImperfect, less-ordered matrix
Drug Loading CapacityLower, potential for drug expulsion during storageHigher, reduced drug expulsion
StabilityGood physical stabilityImproved stability and loading over SLNs
Key AdvantageGood release profile, biocompatibleEnhanced drug loading and stability

A comparative overview of SLN and NLC characteristics, based on findings from multiple research sources. nih.govmdpi.comjaptronline.com

Micellar systems are aggregates of amphiphilic molecules that form spontaneously in aqueous solutions to solubilize hydrophobic drugs. ualberta.caresearchgate.net These systems form a core-shell structure, where the hydrophobic portions of the surfactant create a core to encapsulate a poorly soluble drug, while the hydrophilic portions form a shell that interfaces with the aqueous environment. mdpi.com This structure enhances the drug's solubility and bioavailability. ualberta.ca

This compound, as a surfactant, is a building block for such self-assembling systems. Research has shown that its use as an emulsifier for monoolein-based nanoparticles can dictate the final morphology of the system. acs.org Specifically, when this compound was used as the stabilizer, it resulted in the formation of liposomes—vesicles with a lipid bilayer enclosing an aqueous core—rather than the cubosome structures formed with other stabilizers. acs.org This demonstrates its critical role in directing the self-assembly process and determining the final structure of the drug carrier. The resulting liposomes were also found to have a significantly lower impact on cell viability compared to other systems, highlighting a favorable interaction profile with biological components. acs.org

PropertyDescription
MechanismSelf-assembly of amphiphilic molecules in an aqueous medium.
StructureHydrophobic core for drug encapsulation and a hydrophilic shell for aqueous dispersion.
Primary AdvantageIncreases the solubility and bioavailability of poorly water-soluble drugs. ualberta.ca
Other BenefitsCan reduce drug degradation, minimize side effects, and increase circulation time. researchgate.netnih.gov

General properties of micellar drug delivery systems, which can be formulated using surfactants like this compound. ualberta.caresearchgate.netmdpi.comnih.gov

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the fluids of the gastrointestinal tract. mdpi.comnih.gov This in-situ emulsion formation circumvents the dissolution step for poorly soluble drugs, presenting the drug in a solubilized state with a large surface area for absorption. researchgate.net

The choice of surfactant is critical to the spontaneous emulsification process and the stability of the resulting emulsion. researchgate.net this compound's properties make it a suitable surfactant for SEDDS formulations. Its ability to lower interfacial tension between the oil and aqueous phases facilitates the formation of small, stable emulsion droplets. researchgate.net Research has noted the inclusion of this compound in targeted SEDDS formulations, indicating its role in these advanced systems. researchgate.net The transition from liquid SEDDS to solid SEDDS (S-SEDDS) has further improved stability and patient compliance. mdpi.comnih.gov

Controlled release systems are designed to deliver a drug at a predetermined rate over a specific period. iptsalipur.org The release of a drug from a delivery system can be governed by several mechanisms, including diffusion, degradation of a polymer matrix, or swelling. scielo.br

In the context of the systems discussed, this compound contributes to controlled release primarily by influencing the structure of the delivery vehicle.

In NLCs and SLNs: this compound helps form the stable nanoparticle matrix. Drug release is then controlled by the diffusion of the therapeutic agent through this solid lipid matrix. scielo.br NLCs can exhibit a biphasic release pattern, with a faster release from the liquid lipid domains followed by a slower, more sustained release from the solid lipid portions, a process modulated by the surfactant layer. drug-dev.com

In Micellar/Liposomal Systems: this compound forms the outer shell or bilayer of the carrier. The drug, encapsulated within the core, is released as it partitions from the core and diffuses across this surfactant-based barrier. The properties of the surfactant, including chain length and head group, can influence the stability of the shell and thus the release rate.

Impact on Self-Emulsifying Drug Delivery Systems (SEDDS)

Interactions with Therapeutic Agents and Biological Macromolecules

The efficacy of this compound in drug delivery is rooted in its interactions at the molecular level. Its primary interaction with therapeutic agents is through solubilization, where it encapsulates hydrophobic drugs within the core of the nanostructures it helps form. ualberta.ca

Its interactions with biological macromolecules are more complex. As an amphiphilic molecule, it readily interacts with biological membranes, which is the basis for its action as a penetration enhancer. It can insert itself into the lipid bilayer, transiently disrupting its structure and increasing permeability.

Furthermore, studies comparing the cytotoxicity of nanoparticles stabilized with different emulsifiers have provided direct insight into its biological interactions. In one study, monoolein-based nanoparticles stabilized with this compound (forming liposomes) were compared to those stabilized with Pluronic F127 (forming cubosomes). The results showed that the this compound-based nanoparticles affected cell viability to a much lesser extent. acs.org This suggests a more favorable interaction with cellular components compared to other commonly used surfactants.

EmulsifierResulting Nanoparticle (with Monoolein)Observed In Vitro Cytotoxicity
This compound (LCh)LiposomesLow toxicity; affected cell viability to a much lesser extent.
Pluronic F127 (PF127)CubosomesRelevant toxicity; less than 60% of 3T3 cells were detectable.

A summary of findings from a comparative study on the cytotoxicity of different emulsifiers used in monoolein-based nanoparticle formulations. acs.org

This favorable biological interaction profile, combined with its effectiveness as a surfactant and emulsifier, underscores the potential of this compound in the development of advanced and effective drug delivery systems.

Modulation of Protein Conformation and Stability for Formulation

The stability of therapeutic proteins is a critical factor in the formulation of biopharmaceuticals. nist.govdiva-portal.org Environmental factors such as pH, ionic strength, and the presence of excipients can significantly influence a protein's conformational and colloidal stability. diva-portal.org this compound, through its unique molecular structure, can influence the stability and conformation of proteins.

As a cationic surfactant, this compound has the ability to engage in protein-lipid interactions, which can potentially alter the conformation and activity of membrane-associated proteins. scbt.com The compound's hydrophobic lauroyl tail can interact with non-polar regions of proteins, while the positively charged choline head group can interact with negatively charged amino acid residues on the protein surface. This dual interaction capability can influence the folding and stability of proteins in a formulation.

The choline moiety itself has been implicated in protein stabilization. For instance, a study on the acidic protein apoflavodoxin found that choline chloride, along with other chloride salts, increased the protein's stability at neutral pH. amazonaws.com The stabilizing effect of cations on acidic proteins is a recognized phenomenon, and the bulky choline cation was specifically noted in these stabilization studies. amazonaws.com While buffers are chosen to optimize protein stability, their components can directly interact with the protein; a buffer molecule that screens a hyperexposed residue, for example, could potentially improve enzyme stability. amazonaws.com The ability of this compound to interact at multiple levels suggests its potential as a functional excipient in protein formulations, although the precise mechanisms and effects require specific investigation for each protein.

Table 1: Contextual Examples of Buffer/Salt Effects on Protein Stability This table provides general examples of how different chemical species can influence protein stability, providing context for the potential role of compounds like this compound.

Compound/Condition Affected Protein Observed Effect Reference
Choline chloride Apoflavodoxin Increased stability at neutral pH amazonaws.com
0.2 M Na2HPO4 Ribonuclease T1 Conformational stability almost doubled at pH 7.0 amazonaws.com
Tetraprotonated spermine (B22157) and Mg2+ Ribonuclease T1 Stabilizes the protein by preferential binding amazonaws.com

Complexation with Nucleic Acids for Gene Delivery Applications

The delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA, represents a major frontier in medicine. nih.govkirj.ee A significant challenge is the efficient delivery of these large, negatively charged molecules across cell membranes to their intracellular sites of action. nih.govfrontiersin.org Non-viral vectors are a key area of research, with cationic materials being particularly favored for this application. nih.gov

The primary principle behind the use of cationic materials is their ability to form complexes with negatively charged nucleic acids through electrostatic interactions. nih.govnih.gov this compound is identified as a cationic surfactant due to its positively charged quaternary ammonium (B1175870) group. scbt.comcymitquimica.com This inherent positive charge gives it the potential to complex with nucleic acids like DNA and RNA, forming nano-sized particles often referred to as lipoplexes. frontiersin.org

The formation of these complexes serves multiple purposes. Firstly, it neutralizes the charge of the nucleic acid and condenses it into a more compact structure, which is more suitable for cellular uptake. mdpi.com Secondly, the vector should protect the nucleic acid payload from enzymatic degradation in the biological environment. mdpi.com Finally, upon reaching the target cell, the complex must facilitate endosomal escape to release the nucleic acid into the cytoplasm (for RNA) or nucleus (for DNA). frontiersin.org The proposed mechanism for endosomal escape involves the interaction of the cationic lipids in the complex with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the cargo. frontiersin.org While specific studies detailing the use of this compound for gene delivery are not prominent, its fundamental properties as a cationic lipid align with the core requirements for a non-viral nucleic acid delivery vector. scbt.comnih.govnih.gov

Table 2: Overview of Non-Viral Nucleic Acid Delivery Vectors This table categorizes different types of materials used for non-viral gene delivery, illustrating the class to which this compound belongs.

Vector Type Description Mechanism of Action Examples
Cationic Lipids Amphiphilic molecules with a positively charged headgroup and a hydrophobic tail. Form liposomes or micelles. Form lipoplexes with nucleic acids via electrostatic interactions, facilitating cellular uptake and endosomal release. frontiersin.org DOTAP, DC-Cholesterol, (Potentially this compound)
Cationic Polymers Polymers with repeating cationic units that can be linear or branched. Form polyplexes with nucleic acids. Can trigger endosomal escape through mechanisms like the "proton sponge" effect. mdpi.com Polyethylenimine (PEI), Chitosan, PAMAM

| Carbohydrate-Based | Polysaccharides that are either naturally weakly cationic or modified with cationic groups. | Limited complexation via oligoamine groups, or act as a scaffold for attaching stronger polycations. mdpi.com | Chitosan, Cyclodextrin |

Influence on Enzyme Activity and Inhibition

This compound's interactions with enzymes are multifaceted, serving as a substrate, a component in enzymatic synthesis, and potentially as a modulator of enzyme activity through its constituent parts.

One of the notable applications of this compound is as a substrate in biochemical assays. It is used to measure the activity of acetylcholinesterase, an enzyme crucial for neurotransmission regulation. In this context, the rate at which acetylcholinesterase hydrolyzes this compound can be used to determine the enzyme's activity or to screen for potential inhibitors. Similarly, the broader class of alkanoylcholines, to which this compound belongs, are known to be hydrolyzed by butyrylcholine (B1668140) esterase, an enzyme present in human serum. researchgate.net

Conversely, this compound is itself a product of enzymatic synthesis. Research has detailed its production through the lipase-catalyzed esterification of lauric acid and choline chloride. rsc.org Specifically, lipase (B570770) B from Candida antarctica (CalB) has been used effectively for this reaction. rsc.orgrsc.org Studies have shown that the enzyme exhibits remarkable stability and maintains high activity in the specialized reaction media, such as natural deep eutectic solvents (NADESs), used for the synthesis. rsc.orgrsc.org

Furthermore, components of the molecule can independently influence enzyme activity. The chloride ion, for example, is known to inhibit certain enzymes. A kinetic study on laccase from Trametes versicolor demonstrated that chloride acts as a mixed inhibitor. jmb.or.kr The inhibition was found to be significantly stronger at a lower pH, with the competitive inhibition component being dominant. jmb.or.kr This suggests that in certain biological or formulation contexts, the presence of this compound could contribute to the inhibition of chloride-sensitive enzymes.

Table 3: Kinetic Data for Laccase Inhibition by Chloride Ion at pH 3.0 This data, from a study on laccase, illustrates how a component of the this compound molecule can act as an enzyme inhibitor. jmb.or.kr

Parameter Description Value
Ki Competitive Inhibition Constant 0.35 mM
Ki' Uncompetitive Inhibition Constant 18.1 mM

Mechanistic Studies in Cellular and Subcellular Interactions

Membrane Interaction Dynamics and Permeability Modulation

Lauroylcholine chloride's primary mechanism of action involves its direct interaction with the lipid bilayer of cell membranes, which modulates their physical properties and permeability.

As an amphiphilic molecule, this compound readily inserts itself into the lipid bilayer, the fundamental structure of cell membranes. nih.gov Its cationic headgroup interacts electrostatically with the negatively charged components of the membrane surface, while the hydrophobic lauroyl chain embeds within the nonpolar core of the bilayer. scbt.com This insertion disrupts the ordered packing of the membrane's phospholipid molecules.

The presence of this compound introduces perturbations in the lipid organization, leading to an increase in membrane fluidity. scbt.com Membrane fluidity refers to the viscosity of the lipid bilayer and affects the movement of lipids and proteins within the membrane. mdpi.comwikipedia.org By disrupting the tight packing of phospholipid acyl chains, this compound effectively lowers the energy barrier for lipid movement, rendering the membrane more fluid. mdpi.com This is particularly evident in its use as a stabilizer in lipid-based nanoparticle systems, where it influences the structural arrangement and prevents the formation of more rigid crystalline phases by becoming embedded among the lipid chains.

Table 1: Effects of this compound on Lipid Bilayer Properties

Property Effect of this compound Mechanism Supporting Evidence
Membrane Fluidity Increase Insertion of the lauroyl chain disrupts the ordered packing of phospholipid tails. scbt.commdpi.com Used as a surfactant and penetration enhancer due to its ability to interact with and modify membrane environments.
Lipid Organization Disruption The amphiphilic nature allows it to interfere with the hydrophobic and electrostatic interactions that govern bilayer structure. scbt.com Prevents the formation of certain liquid crystalline nanostructures in monoolein-based systems by embedding within the lipid chains.

| Electrostatic Surface Interaction | Strong | The cationic choline (B1196258) headgroup interacts with negatively charged lipid headgroups on the cell surface. scbt.com | This electrostatic attraction is a key driver for its initial association with the cell membrane. scbt.com |

The alterations in the lipid bilayer's physical state induced by this compound can, in turn, affect the function of integral and peripheral membrane proteins. scbt.com The function of many membrane proteins, including channels and receptors, is highly dependent on the surrounding lipid environment. frontiersin.org Changes in membrane fluidity and thickness can modulate the conformational state and activity of these proteins. frontiersin.org

This compound has been shown to modulate protein-lipid interactions, which can impact cellular transport and communication mechanisms. scbt.com Specific interactions have been noted in studies of photosynthetic systems. For instance, research indicates that this compound can inhibit oxygen evolution in Photosystem II, suggesting a direct or indirect interaction with the protein complexes involved in the water-splitting mechanism. usp.brmdpi.compensoft.net This implies that the compound can perturb the function of complex protein machinery embedded within biological membranes. The function of ion channels, such as chloride channels which are crucial for cellular homeostasis, can also be influenced by changes in the lipid environment or by direct interaction with amphiphilic molecules. leibniz-fmp.denih.gov

A critical aspect of the membrane-modulating activity of certain penetration enhancers is the reversibility of their effects. Studies on related amphiphilic compounds, such as acylcarnitines, demonstrate that the increase in membrane permeability can be transient. researchgate.net For these molecules, the membrane's barrier function is typically restored within 60 to 120 minutes after the removal of the agent. researchgate.net

Similarly, other surfactants have been shown to reversibly modulate the transepithelial electrical resistance (TEER) in epithelial cell monolayers. acs.org A decrease in TEER is indicative of the opening of tight junctions, which increases paracellular permeability. nih.gov The ability of these surfactants to do so at non-toxic concentrations, with subsequent recovery of the TEER, highlights a reversible mechanism of action. acs.org This suggests that the membrane perturbations caused by compounds like this compound are not necessarily permanent, allowing cells to recover their barrier integrity once the compound is no longer present. researchgate.netacs.org

Table 2: Evidence for Reversibility of Membrane Permeabilization

Phenomenon Observation Implication Reference
Permeability Increase The increase in membrane permeability induced by analogous acylcarnitines is rapidly reversible (60-120 minutes). The membrane can reseal and restore its barrier function after the removal of the permeabilizing agent. researchgate.net

| Tight Junction Modulation | Similar surfactants can reversibly open tight junctions at non-toxic concentrations, as measured by TEER. | The effect on epithelial barrier function is transient and not permanently damaging. | acs.org |

Interaction with Membrane Proteins and Channels

Cellular Uptake and Intracellular Fate

Following its interaction with the plasma membrane, this compound and associated cargo can be internalized by the cell. The mechanisms of uptake and the subsequent intracellular trafficking determine the compound's ultimate biological impact.

The primary route for the cellular entry of nanoparticles and macromolecular complexes is endocytosis, a process where the cell membrane engulfs external substances to form intracellular vesicles. nih.govuvigo.es The cationic nature of this compound facilitates its interaction with the generally negatively charged cell surface, which can trigger endocytic uptake. scbt.com Several endocytic pathways may be involved, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis. nih.govfrontiersin.org

Clathrin-mediated endocytosis is a common pathway for receptor-mediated internalization of specific molecules. nih.gov

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane and is often associated with the transport of lipids and signaling molecules. nih.govfrontiersin.org

Macropinocytosis is a less specific process involving the uptake of larger amounts of extracellular fluid and solutes. nih.gov

The specific pathway utilized can be formulation-dependent and cell-type-specific. nih.gov In the context of drug delivery across epithelial barriers, such as in the nasal cavity, these endocytic mechanisms can lead to transcellular transport (transcytosis), where the substance is taken up at one side of the cell and released from the other. uvigo.esfrontiersin.org This allows substances to cross an entire cell layer.

Once internalized within endocytic vesicles, the cargo is trafficked along the endo-lysosomal pathway. nih.govcell-stress.com These vesicles typically mature into early endosomes, which act as sorting stations. cell-stress.com From the early endosome, the contents can be recycled back to the plasma membrane, transported to the Golgi network, or trafficked to late endosomes and subsequently lysosomes for degradation. nih.govcell-stress.com

The amphiphilic properties of this compound may influence its intracellular fate. Studies involving monoolein-based nanoparticles, which can be formulated with this compound, have shown that their uptake can lead to an accumulation in and an increase in the formation of lipid droplets (LDs). acs.org LDs are cytoplasmic organelles that store neutral lipids and are involved in lipid metabolism. acs.org The localization within these organelles suggests that the cell may process these lipid-like molecules through metabolic pathways. The distribution within tissues following specific administration routes, such as intranasal delivery, has shown targeting to distinct brain regions like the olfactory bulbs, cortex, and hippocampus, indicating that the transport mechanisms can lead to specific patterns of localization. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Monoolein (B16389)
Acylcarnitine
Cholesterol

Endocytosis and Transcellular Transport Mechanisms

Effects on Cellular Viability and Physiological Responses

This compound (LCC) is a choline ester of lauric acid known for its surfactant properties and its ability to interact with biological membranes. These characteristics make it a subject of interest in various cellular and subcellular studies.

The cytotoxicity of this compound has been evaluated across several cell lines, often in the context of its use as a component in drug delivery systems. Studies show that its impact on cell viability is highly dependent on its formulation and concentration.

When used as a stabilizer for monoolein-based nanoparticles, this compound has demonstrated a favorable biocompatibility profile. acs.org In one study, liposomes stabilized with this compound were found to affect cell viability to a much lesser extent compared to nanoparticles stabilized with Pluronic F127. acs.org Specifically, vesicles composed of monoolein and this compound (MO/LCh) exhibited high cell viability, ranging from 85% to 96%. This excellent tolerability was observed across multiple cell lines, including mouse fibroblasts (3T3), human cervical cells (HeLa), and human renal cells (HEK 293T). acs.org

However, research also indicates that the cytotoxic effects can be concentration-dependent. A study using the MTT test to evaluate cell viability found that while lower concentrations of this compound in a formulation did not cause cell death, a higher concentration resulted in significant short-term toxicity (over 50% of cells affected). researchgate.net Interestingly, in the same study, cells that were treated with the higher concentration formulation showed a recovery in their normal proliferation capacity over longer incubation periods. researchgate.net

In studies related to its function as a penetration enhancer, certain concentrations of this compound have been shown to cause little cytotoxicity to Caco-2 cells, a common model for the intestinal barrier. researchgate.netresearchgate.net

Table 1: Cytotoxicity of this compound in Different Formulations and Cell Lines

FormulationCell Line(s)Observed EffectReference
Monoolein/Lauroylcholine chloride (MO/LCh) vesicles3T3, HeLa, HEK 293THigh biocompatibility; 85-96% cell viability. acs.org
Cationic liposome (B1194612) nanocarrier (higher LCC conc.)Not specifiedSignificant short-term toxicity, but cells recovered proliferative capacity over time. researchgate.net
As a penetration enhancerCaco-2Little cytotoxicity at effective concentrations. researchgate.netresearchgate.net

This compound's primary mechanism of action involves its interaction with cell membranes, which can, in turn, influence cellular signaling processes. As a surfactant, its amphiphilic nature allows it to enhance membrane permeability. This modulation of the cell membrane can impact cellular communication and transport mechanisms. mdpi.com

Research suggests that this compound can influence the organization of the lipid bilayer and modulate protein-lipid interactions. mdpi.com This is a critical aspect of cell signaling, as many signaling pathways are initiated at the cell membrane and involve complex interactions between receptors, lipids, and other proteins. researchgate.netmdpi.com

In the context of its role as a penetration enhancer, this compound is thought to affect the proteins that form tight junctions between cells. researchgate.net Studies on various enhancers have shown they can induce changes in the distribution of key tight junction proteins such as ZO-1, claudin-1, and occludin. researchgate.net This action on tight junctions is a direct modulation of a cellular signaling system that governs paracellular transport. rsc.orgnih.gov The regulation of tight junction proteins can be influenced by various factors, including ion channels like the chloride channel ClC-2, which has been shown to affect occludin trafficking. nih.gov

A more specific interaction with a signaling pathway has been observed in biochemical studies of photosynthesis. In this context, this compound was used to inhibit oxygen evolution in Photosystem II, which led to the formation of transient peroxide. dntb.gov.ua Since hydrogen peroxide is a known signaling molecule, this demonstrates a direct modulation of a biological signaling cascade. dntb.gov.ua

A significant aspect of this compound, particularly in its application as an absorption enhancer, is its ability to increase membrane permeability without causing significant or permanent tissue damage. researchgate.net This contrasts with other surfactants, such as sodium lauryl sulfate (B86663), which are often associated with a degree of cellular damage. researchgate.net

The favorable safety profile is partly attributed to its biodegradability. this compound can be metabolized through normal enzymatic pathways in the body. researchgate.net Upon hydrolysis, it breaks down into choline and lauric acid, both of which are natural, endogenous compounds. researchgate.net This metabolic pathway avoids the introduction of substances that are foreign to the body's biochemical processes. researchgate.net The ester linkage in this compound allows for this enzymatic degradation, which contributes to its improved biocompatibility compared to compounds with more stable linkages, such as the ether bond in octadecyltrimethylammonium chloride (OTMA). This lack of tissue damage at concentrations that effectively enhance drug absorption provides a significant advantage for its use in pharmaceutical formulations. researchgate.net

Biochemical and Biophysical Characterization of Lauroylcholine Chloride Systems

Spectroscopic and Imaging Techniques for Structural Elucidation of Assemblies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the self-assembly of surfactants like Lauroylcholine chloride. nih.gov By analyzing the chemical shifts and signal characteristics of protons (¹H NMR), detailed information about the micellization process and the local environment of different parts of the molecule can be obtained.

When this compound monomers aggregate to form micelles, the chemical environment of the protons in the hydrophobic lauroyl chain and the hydrophilic choline (B1196258) headgroup changes. This change is reflected in the ¹H NMR spectrum. Typically, the formation of micelles leads to a downfield shift in the proton signals of the hydrophobic tail, indicating their transfer from a polar aqueous environment to a non-polar micellar core. Conversely, protons near the hydrophilic head group may experience different chemical shift changes due to altered hydration and intermolecular interactions at the micelle-water interface. pku.edu.cn

Studies on various surfactants have shown that abrupt changes in chemical shifts (δ) occur at concentrations above the critical micelle concentration (CMC). pku.edu.cn The protons located near the polar head group often exhibit more significant chemical shift changes compared to those in the hydrophobic core, suggesting a transformation in the micelle shape from spherical to ellipsoidal or rod-like at higher concentrations. pku.edu.cn

Table 1: Representative ¹H NMR Chemical Shift Ranges for Surfactant Components This table provides general chemical shift ranges observed for protons in surfactant molecules, which are applicable for interpreting the spectra of this compound.

Proton TypeType of CompoundChemical Shift Range (ppm)
R-CH₃Terminal methyl group of the alkyl chain0.9
R₂CH₂Methylene groups in the alkyl chain1.3
R₃CHMethine groups in the alkyl chain1.5
HC-ORProtons adjacent to an ether oxygen3.3–4.0
RCOO-CHProtons adjacent to an ester group3.7–4.1
HC-N⁺R₃Protons adjacent to a quaternary amine~3.2–3.5

Data sourced from general NMR chemical shift tables. orgchemboulder.comresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within a molecule and studying molecular interactions. universallab.orgnih.gov For this compound, FTIR analysis confirms its chemical structure by detecting the characteristic vibrational frequencies of its ester and quaternary ammonium (B1175870) groups.

The FTIR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1740 cm⁻¹. Other significant peaks include those for C-H stretching of the lauroyl chain, and vibrations associated with the choline headgroup, such as C-N and O-H stretching. researchgate.netresearchgate.net Analysis of peak shifts, broadening, or changes in intensity upon micellization can provide information on hydrogen bonding and conformational changes occurring during self-assembly. uniud.it

Table 2: Characteristic FTIR Absorption Peaks for this compound This table lists the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Intensity
Ester CarbonylC=O stretch~1740Strong
Alkyl ChainsC-H stretch2850–3000Medium-Strong
Choline HeadgroupC-N stretch~1084-1092Medium
Choline HeadgroupO-H stretch~3220Broad

Data compiled from sources on FTIR analysis of choline chloride and related esters. researchgate.netresearchgate.netumd.edu

Cryogenic Transmission Electron Microscopy (Cryo-EM) is an advanced imaging technique that allows for the direct visualization of macromolecular structures in their near-native state. technologynetworks.comnih.gov By rapidly freezing the sample in vitreous ice, cryo-EM avoids artifacts associated with dehydration and staining, which is particularly important for delicate, water-based soft nanoparticles like micelles and vesicles. aimspress.com

For this compound systems, cryo-EM can reveal the morphology and dimensions of the self-assembled nanostructures. actanaturae.ru Depending on concentration and other conditions, this compound can form various structures, such as spherical micelles, worm-like micelles, or vesicles. researchgate.net Cryo-EM provides high-resolution images that can distinguish between these different morphologies and provide data on their size and lamellarity (in the case of vesicles). aimspress.combiorxiv.org This technique is essential for understanding the supramolecular organization that governs the system's properties. actanaturae.ru

FTIR Spectroscopy for Functional Group Analysis

Techniques for Investigating Solution Behavior and Self-Assembly

The behavior of this compound in solution, particularly its tendency to self-assemble, is quantified using several complementary techniques. These methods focus on determining the critical concentration for assembly and characterizing the size and uniformity of the resulting aggregates.

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which monomers begin to aggregate into micelles. kruss-scientific.com Above the CMC, properties of the solution such as surface tension, conductivity, and osmotic pressure exhibit an abrupt change. d-nb.info

Several methods can be employed to determine the CMC of this compound:

Surface Tensiometry: This is a classic method where the surface tension of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of concentration. kruss-scientific.commdpi.com

Conductivity Measurement: For ionic surfactants like this compound, conductivity measurements are a straightforward method. umcs.pl The plot of specific conductivity versus concentration shows two linear regions with different slopes. The change in slope occurs at the CMC, as the formation of micelles reduces the mobility of the surfactant ions. researchgate.net

Fluorescence Spectroscopy: This technique often involves using a fluorescent probe that partitions differently between the aqueous phase and the hydrophobic micellar core. An abrupt change in the fluorescence intensity or emission wavelength of the probe as a function of surfactant concentration indicates the onset of micelle formation and thus the CMC. d-nb.info

The CMC value is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles and saturate interfaces. kruss-scientific.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. anton-paar.comhoriba.comhoriba.com It is widely used to characterize the assemblies formed by this compound. nih.gov

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. anton-paar.comusp.org Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in scattered light intensity. anton-paar.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. horiba.com

The primary outputs of a DLS measurement are:

Hydrodynamic Diameter (Z-average): This is the intensity-weighted mean diameter of the particles in the sample. It represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. usp.org For this compound, this value would correspond to the average size of the micelles or vesicles. researchgate.net

Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution. usp.org A PDI value below 0.1 typically indicates a monodisperse or very narrow distribution of particle sizes, whereas values above 0.3 suggest a broad or multimodal distribution. usp.orgnist.gov This parameter is crucial for assessing the uniformity of the this compound assemblies.

Table 3: Typical Parameters Obtained from DLS Analysis of Micellar Systems

ParameterDescriptionTypical Value Range for Micelles
Hydrodynamic Diameter (Z-average)Intensity-weighted average size of the particles.5 - 100 nm
Polydispersity Index (PDI)A measure of the width of the particle size distribution.0.05 - 0.5

Note: The actual values for this compound systems can vary depending on concentration, temperature, and solvent conditions. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanostructure Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structural details of materials at the nanoscale, typically from 1 to 100 nm. nih.govrsc.org It is particularly valuable for analyzing the size, shape, and internal structure of nanoparticles, liposomes, and other macromolecular assemblies in solution. nih.govhelixbiostructures.com

In the context of this compound, SAXS is instrumental in characterizing the nanostructures it forms, often in combination with other lipids like monoolein (B16389). For instance, SAXS has been employed to study vesicle-based gels and cationic liposome (B1194612) nanocarriers incorporating this compound. nih.govresearchgate.net These studies reveal that this compound, in conjunction with other molecules, can form stable, spherical, and poly-angular nanostructures. nih.govresearchgate.net The technique provides critical data on the lamellar arrangement and vesicle size. researchgate.net

Furthermore, SAXS can assess the thermal stability of these nanostructures. By performing measurements at various temperatures, researchers can observe changes in the scattering patterns, which indicate whether the nanostructure is maintained or altered by thermal stress. researchgate.net For example, studies have shown that vesicle gels containing this compound can retain their nanostructural order even at elevated temperatures, with only slight changes in dimensions. researchgate.net This demonstrates the robustness of these systems for potential applications. The versatility of SAXS allows for the analysis of flexible and dynamically changing systems in their near-native state, which is a significant advantage over techniques that require crystallization or freezing. helixbiostructures.com

Advanced Chromatographic and Electrophoretic Methodologies

A range of chromatographic and electrophoretic methods are essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quantity in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying it in reaction mixtures and final products. wikipedia.org Purity levels of >95% or >98% are often confirmed using HPLC, which is a critical requirement for its use in biochemical and pharmaceutical research. lgcstandards.comvwr.com

A typical HPLC method for analyzing compounds related to this compound, such as its precursor lauric acid, involves reversed-phase columns (e.g., C18 or C8). chromforum.orgresearchgate.net The separation of lauric acid and the resulting this compound can be achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. researchgate.netrsc.org Detection is commonly performed using a UV detector, for instance at a wavelength of 210 nm, where the ester group exhibits absorbance. In some cases, derivatization is used to enhance UV detection for related fatty acids, though direct analysis is also possible. researchgate.net

Table 1: Example HPLC Parameters for Analysis Related to this compound
ParameterConditionReference
ColumnReversed-Phase C18 researchgate.net
Mobile PhaseAcetonitrile and Water Gradient researchgate.netrsc.org
DetectionUV at 210-220 nm chromforum.org
Analyte Purity>95% or >98% lgcstandards.comvwr.com

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the structure of this compound. medchemexpress.comwikipedia.org The technique provides a mass-to-charge ratio (m/z) of the ionized molecule, which corresponds to its molecular weight. For this compound (C17H36ClNO2), the expected molecular weight is approximately 321.93 g/mol . medchemexpress.comlgcstandards.com

MS analysis, often coupled with liquid chromatography (LC-MS), confirms the identity of the synthesized compound. wikipedia.org In the case of this compound, the positive ion mode would detect the cationic part of the molecule, [C17H36NO2]+, at an m/z corresponding to its mass (286.27 g/mol ), while the chloride ion is the counter-ion.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a higher level of structural confirmation. wikipedia.orgopenagrar.de ESI is a soft ionization technique that is well-suited for polar and ionic compounds like this compound, transforming them into gas-phase ions with minimal fragmentation. wikipedia.orgopenagrar.de

In an MS/MS experiment, the parent ion (precursor ion) of this compound is selected and then fragmented through collision-induced dissociation (CID). openagrar.de The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the ester linkage and around the quaternary ammonium head group. Analysis of these fragments allows for unambiguous confirmation of the connectivity of the lauroyl chain to the choline backbone. mdpi.com This detailed structural information is crucial for verifying the identity of the compound, especially when differentiating it from potential isomers or byproducts. The use of chlorinated solvents in ESI can sometimes lead to the formation of chloride adduct ions, [M+Cl]-, in negative ion mode, which can be an additional tool for analysis. researchgate.net

Table 2: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC17H36ClNO2 medchemexpress.comlgcstandards.com
Molecular Weight321.93 g/mol medchemexpress.comlgcstandards.com
Ionization TechniqueElectrospray Ionization (ESI) wikipedia.orgopenagrar.de
Expected Precursor Ion (Positive Mode)[C17H36NO2]+

Capillary Electrophoresis (CE) for Ionic Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly suited for the analysis of ionic species. epri.com Given that this compound is a quaternary ammonium salt, it exists as a cation in solution, making it an ideal candidate for CE analysis. cymitquimica.comhawaii.edu CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. epri.com

This technique can be used to assess the purity of this compound by separating it from other charged impurities or precursors, such as choline chloride. The method is known for its high efficiency, rapid analysis times, and minimal sample consumption. epri.com Detection in CE is often performed using indirect UV absorbance, where the analyte ion displaces a UV-absorbing ion in the background electrolyte, leading to a quantifiable change in the signal. epri.com This makes CE a powerful tool for the quality control of ionic compounds like this compound.

Thermal Analysis and Stability Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties and stability of this compound. rsc.orgrsc.org These studies are important for understanding the material's behavior under different temperature conditions, which is relevant for storage, formulation, and application.

DSC analysis can reveal thermal transitions such as melting points and glass transitions. For example, studies on reactive natural deep eutectic solvents (R-NADES) containing choline chloride show distinct endothermic peaks that relate to the melting behavior and interactions within the mixture. rsc.orgresearchgate.net In one study, a mixture containing choline chloride showed a broad endothermic peak at 61.3 °C. rsc.org

TGA is used to determine the thermal stability and decomposition temperature of the compound. Research on R-NADES systems used in the synthesis of this compound has shown high thermostability, with decomposition starting at temperatures around 190-195 °C. rsc.org Such studies confirm the thermal robustness of this compound and the systems in which it is synthesized or formulated. dntb.gov.uaresearchgate.net

Therapeutic Potential and Pharmacological Investigations

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies are crucial for understanding how a substance is absorbed, distributed, metabolized, and eliminated by the body, as well as its effects on the body.

Bioavailability and Absorption Profiles

Lauroylcholine chloride has been identified as an effective absorption-enhancing agent, particularly for drug delivery through mucous membranes. googleapis.com Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, which facilitates the disruption of lipid bilayers in cell membranes. This action enhances membrane permeability, promoting the absorption of co-administered therapeutic agents. researchgate.net

The primary mechanism of action involves increasing the permeability of the intestinal epithelium, which can subsequently increase the bioavailability of a drug. researchgate.net This effect has been noted in various applications, including transdermal and nasal drug delivery. For instance, this compound has been shown to significantly improve the delivery of drugs from the nasal cavity to the brain, utilizing olfactory pathways to bypass systemic circulation. researchgate.netmdpi.comsnbl-nds.com This can be particularly beneficial for treating central nervous system diseases by enhancing the bioavailability and targeting efficiency of drugs. mdpi.comnih.gov

Studies have also explored its use in topical formulations, where it acts as a penetration enhancer to improve drug absorption through the skin. semanticscholar.orgnih.gov When combined with other agents like monoolein (B16389), it can form stable nanostructures that facilitate the accumulation of drugs in the epidermis with minimal systemic absorption. nih.gov

Table 1: Bioavailability and Absorption Enhancement by this compound

Application RouteMechanism of ActionOutcomeReference
Mucous Membranes (Nasal, Buccal, etc.)Increases membrane permeabilityEnhanced bioavailability of poorly absorbed drugs googleapis.com
TransdermalActs as a penetration enhancerImproved drug absorption through the skin semanticscholar.orgnih.gov
Nasal to BrainEnhances delivery via olfactory pathwaysBypasses systemic circulation, direct brain delivery researchgate.netmdpi.comsnbl-nds.com
IntestinalIncreases intestinal permeabilityIncreased drug absorption and bioavailability researchgate.net

Distribution and Elimination Kinetics

The distribution of a drug refers to its movement from the bloodstream into various tissues and organs, while elimination kinetics describes the rate at which the drug is removed from the body. muni.czmmv.org For this compound, its primary role as an absorption enhancer means its own distribution and elimination are often secondary to its effect on the co-administered drug.

When used to enhance nasal drug delivery to the brain, this compound facilitates the transport of drugs along the olfactory and trigeminal nerves, allowing for direct access to the central nervous system and bypassing the blood-brain barrier. mdpi.comnih.gov This targeted distribution can lead to higher concentrations of the therapeutic agent in specific brain regions, such as the hippocampus. mdpi.com

The elimination of drugs follows either first-order kinetics, where a constant proportion is eliminated over time, or zero-order kinetics, where a constant amount is eliminated. derangedphysiology.com The specific elimination kinetics of drugs co-administered with this compound would depend on the properties of the drug itself. ufl.edugoogleapis.com

Preclinical Efficacy Studies

Preclinical studies are essential for evaluating the therapeutic efficacy of a compound in disease models before it can be considered for human trials.

Application in Specific Disease Models

This compound has been investigated in preclinical models for its potential to enhance the delivery of therapeutics for various diseases. Its ability to improve drug delivery to the central nervous system makes it a candidate for enhancing treatments for neurodegenerative diseases. mdpi.comnih.gov For example, it has been shown to increase the accumulation of drugs in the hippocampus, which could be beneficial for conditions like Alzheimer's disease. mdpi.com

In the context of cancer therapy, this compound has been incorporated into nanocarrier systems, such as cubosomes and liposomes, to improve the delivery of anticancer drugs. acs.orgrsc.org These formulations aim to provide sustained, controlled, and targeted delivery of therapeutic agents. rsc.org For instance, it has been used in the formulation of topical therapies for skin malignancies. google.com

Additionally, its properties as a penetration enhancer have been explored for the topical delivery of agents to treat skin disorders like hyperpigmentation. semanticscholar.org

Table 2: Preclinical Applications of this compound in Disease Models

Disease AreaApplicationMechanismPotential BenefitReference
Neurodegenerative DiseasesEnhancing drug delivery to the brainIncreased hippocampal accumulationImproved treatment efficacy mdpi.comnih.gov
CancerComponent of nanocarrier drug delivery systemsTargeted and controlled release of anticancer drugsEnhanced therapeutic effect acs.orgrsc.orggoogle.com
Skin DisordersPenetration enhancer in topical formulationsImproved transport of drugs to deeper skin layersEnhanced treatment of conditions like hyperpigmentation semanticscholar.org

Toxicological Assessments and Safety Profiles

Evaluating the toxicological profile and safety of a compound is a critical step in its development as a therapeutic agent. chorleyconsulting.co.uk

Safety data for this compound indicates that it is considered minimally toxic after a single ingestion in rats, with an LD50 of 3400 mg/kg. However, it is classified as a skin and eye irritant. It is not classified as a respiratory or skin sensitizer, nor is it considered mutagenic, carcinogenic, or a reproductive toxicant based on available data. basf.comcarlroth.com

In in vitro studies, nanoparticles stabilized with this compound have been shown to have lower short-term cytotoxicity compared to those stabilized with other emulsifiers like Pluronic F127. acs.org However, some studies suggest that monoolein and this compound might synergistically affect long-term cell viability. nih.gov When used in topical formulations, it has been found to have low short-term cytotoxicity. nih.gov

Table 3: Summary of Toxicological Data for this compound

Toxicological EndpointResultReference
Acute Oral Toxicity (Rat LD50)3400 mg/kg (Minimally toxic)
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
SensitizationNot a skin or respiratory sensitizer basf.comcarlroth.com
MutagenicityNot mutagenic basf.comcarlroth.com
CarcinogenicityNot carcinogenic basf.comcarlroth.com
Reproductive ToxicityNot a reproductive toxicant basf.comcarlroth.com
In Vitro Cytotoxicity (Short-term)Low cytotoxicity in some formulations nih.govacs.org

Acute and Chronic Toxicity Studies

Concise data is available regarding the specific acute and chronic toxicity of this compound. However, information on its constituent parts, choline (B1196258) chloride and lauric acid, as well as general findings on related quaternary ammonium (B1175870) compounds (QACs), provides some insight.

Studies on choline chloride indicate low acute toxicity following single ingestion or short-term skin contact. basf.com Animal studies have shown it to be non-mutagenic in bacteria and mammalian cell cultures, and it is not considered carcinogenic. basf.com For choline chloride, the acute oral LD50 in rats is reported as 3150 mg/kg. basf.com Repeated dose studies in animals did not show adverse effects. basf.com

General studies on QACs indicate poor intestinal absorption. scbt.com The toxicity of QACs can vary, but they are generally considered to have similar toxicological properties. scbt.com

It is important to note that while some safety data sheets for this compound state that no acute toxicity data is available, they also indicate that the health risks have not been fully determined. spectrumchemical.com

Table 1: Acute Toxicity Data for Related Compounds

CompoundTestSpeciesRouteResultToxicity CategoryReference
Choline ChlorideLD50RatOral3150 mg/kgLow basf.com
Choline ChlorideLD50RatDermal> 5050 mg/kgIV regulations.gov
Choline ChlorideLC50RatInhalation> 2.03 mg/LIV regulations.gov

Biocompatibility and Biodegradability

This compound has demonstrated favorable biocompatibility in several studies. Vesicles composed of monoolein and this compound showed high cell viability (85–96%). In another study, nanoparticles stabilized with this compound affected cell viability to a much lesser extent than those stabilized with Pluronic F127. This suggests good biocompatibility, which is attributed to its enzymatic degradation.

The biodegradability of this compound has also been investigated. Studies have shown that it can enhance the biodegradation of hydrocarbons in oil-contaminated sediments. fgcu.edu The addition of this compound to such sediments resulted in significantly higher hydrocarbon degradation rates compared to treatments without it. fgcu.edu Under anaerobic conditions, this compound is first abiotically hydrolyzed to choline and lauric acid, which are then biotransformed into methane (B114726), carbon dioxide, and ammonia. researchgate.net

Table 2: Biocompatibility and Biodegradation Findings

Study FocusKey FindingReference
BiocompatibilityVesicles with this compound showed 85-96% cell viability.
BiocompatibilityNanoparticles stabilized with this compound had low short-term cytotoxicity.
BiodegradabilityEnhanced hydrocarbon degradation in oil-contaminated sediments. fgcu.edu
BiodegradabilityUndergoes abiotic hydrolysis followed by biotic transformation to methane under anaerobic conditions. researchgate.net

Metabolic Pathways and Endogenous Components

A key advantage of this compound is that upon enzymatic hydrolysis, it breaks down into choline and lauric acid, both of which are normal endogenous components in the body. googleapis.comgoogle.com This metabolic pathway eliminates the potential issue of introducing substances not typically found in the body's biochemical pathways. googleapis.comgoogle.com

Choline is an essential nutrient and a precursor for the neurotransmitter acetylcholine (B1216132) and for phosphatidylcholine, a component of cell membranes. invivochem.com Lauric acid is a saturated fatty acid. The hydrolysis is facilitated by enzymes like butyrylcholinesterase, which is present in human serum and mucosal membranes. researchgate.net

This breakdown into naturally occurring and nutritive agents is a significant feature, suggesting a favorable metabolic profile. googleapis.comgoogle.com

Emerging Therapeutic Applications

The properties of this compound have led to its investigation in several emerging therapeutic areas, primarily centered around its function as a penetration enhancer in drug delivery systems.

Its ability to interact with biological membranes and increase their permeability makes it a valuable component in transdermal and nasal drug delivery. For instance, it has been shown to significantly improve the delivery of drugs from the nasal cavity to the brain, utilizing the olfactory pathway to bypass the blood-brain barrier. researchgate.netmdpi.com This application holds promise for the treatment of central nervous system diseases. mdpi.com

This compound has also been incorporated into nanocarrier systems, such as cyclodextrin-based nanoparticles, for controlled drug release, with potential applications in anticancer therapies. Vesicles containing this compound have been shown to be effective in delivering therapeutic agents to deeper skin layers. mdpi.com Furthermore, it has been used in biochemical assays to measure acetylcholinesterase activity.

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Design Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a transformative approach to drug discovery and development. mdpi.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize structures for specific targets, and accelerate the design of novel therapeutic agents. mdpi.comfarmaciajournal.com For Lauroylcholine chloride, AI and ML could be instrumental in several key areas:

Predictive Modeling: AI algorithms can be trained to predict the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) of this compound derivatives. nih.gov This would enable the in silico screening of numerous structural modifications to identify candidates with enhanced efficacy or improved physical properties.

Formulation Optimization: ML models can optimize the composition of drug delivery systems incorporating this compound. mednexus.org By analyzing data from various formulations, these models can predict the ideal concentrations and combinations of excipients to achieve desired release profiles and stability.

De Novo Design: Generative adversarial networks (GANs) and other deep learning techniques can be employed for the de novo design of novel molecules based on the this compound scaffold. researchgate.net This could lead to the discovery of new compounds with unique therapeutic applications.

Process Optimization: AI can be used to optimize the synthesis of this compound by identifying the most efficient reaction conditions, thereby reducing costs and environmental impact. mdpi.com

The integration of AI and ML in the study of this compound has the potential to significantly reduce the time and cost associated with traditional research and development, paving the way for the rapid discovery of next-generation therapeutics. mednexus.org

Development of Smart and Responsive Drug Delivery Systems

Smart and responsive drug delivery systems are designed to release their therapeutic payload in response to specific physiological or external stimuli, offering targeted and controlled treatment. nih.govmdpi.com this compound has emerged as a valuable component in the formulation of such advanced delivery vehicles. researchgate.net

Recent research has demonstrated the use of this compound in the development of temperature and enzyme-responsive nanocarriers. researchgate.net These systems can encapsulate therapeutic agents and release them specifically at the site of disease, where changes in temperature or enzyme levels act as triggers. For example, a dual-responsive nanocarrier composed of seven-[6-(diaminodipropylamine)-6-deoxy] -β-CD (SA-β-CD) and this compound (LCC) has been shown to effectively trap and release the antitumor drug celastrol (B190767) in response to both temperature and enzymatic stimuli. researchgate.net

Furthermore, this compound has been identified as an effective enhancer for nasal drug delivery to the brain. snbl-nds.commdpi.com This is particularly significant for the treatment of central nervous system disorders, as it provides a non-invasive route to bypass the blood-brain barrier. mdpi.com Its ability to enhance membrane permeability facilitates the transport of drugs from the nasal cavity to the brain. mdpi.com

The development of drug delivery systems incorporating this compound is a promising area of research with the potential to improve the efficacy and reduce the side effects of various therapies.

Exploration in Regenerative Medicine and Tissue Engineering

Regenerative medicine and tissue engineering aim to repair, replace, or regenerate damaged tissues and organs. coloproctol.orgcsuohio.edu While direct research on this compound in these fields is still emerging, its properties as a biomaterial and a component of drug delivery systems suggest significant potential. westlake.edu.cnmdpi.com

The application of this compound in this domain could include:

Scaffold Development: As a biocompatible surfactant, this compound could be incorporated into scaffolds used in tissue engineering to enhance the delivery of growth factors and other bioactive molecules that promote tissue regeneration. mdpi.com Its ability to interact with cell membranes may also influence cell adhesion and proliferation on the scaffold.

Cell-Based Therapies: In cell-based therapies, this compound-containing nanoparticles could be used to deliver therapeutic agents that guide the differentiation of stem cells into specific cell types. globalrph.com For instance, mesenchymal stem cells are a key component in many regenerative medicine strategies. globalrph.comdovepress.com

Controlled Release of Bioactive Factors: The responsive nature of drug delivery systems containing this compound could be harnessed to control the release of growth factors and other signaling molecules in a temporal and spatial manner, mimicking natural tissue development and repair processes.

Future research should focus on evaluating the biocompatibility of this compound with various cell types and its influence on tissue formation to fully realize its potential in regenerative medicine and tissue engineering.

Expansion into Novel Biomedical Imaging Modalities

Biomedical imaging is crucial for the diagnosis, monitoring, and treatment of diseases. nih.govopenmedscience.com this compound has recently been shown to play a role in enhancing the capabilities of certain imaging techniques, particularly in the context of brain imaging.

A key study demonstrated that this compound enhances the delivery of drugs from the nasal olfactory region to the brain, a phenomenon that was estimated and visualized using in vivo Positron Emission Tomography (PET) imaging. snbl-nds.comablesci.com This finding is significant as it suggests that this compound can be used to improve the brain uptake of imaging agents, potentially leading to clearer and more informative scans of the brain. ablesci.com

The potential applications of this compound in biomedical imaging include:

Enhanced Contrast Agents: By facilitating the transport of contrast agents across biological barriers like the blood-brain barrier, this compound could improve the sensitivity and specificity of imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). researchgate.netradiopaedia.org

Targeted Molecular Imaging: this compound-based nanoparticles could be functionalized with targeting ligands and imaging probes to enable the specific visualization of molecular and cellular processes in vivo. mdpi.com

Theranostic Platforms: The combination of therapeutic agents and imaging probes within a single this compound-based nanocarrier could lead to the development of theranostic platforms that allow for simultaneous diagnosis and treatment. mdpi.com

Further investigation into the interactions of this compound with different imaging agents and its effects on their biodistribution will be essential for its successful integration into novel biomedical imaging modalities.

Sustainable and Scalable Production for Pharmaceutical Applications

The principles of green chemistry are increasingly important in the pharmaceutical industry to minimize environmental impact and ensure the economic viability of drug production. oatext.comnih.gov The synthesis of this compound is an area where these principles can be effectively applied.

Research has focused on the enzymatic synthesis of this compound using lipase (B570770) as a biocatalyst. rsc.org This approach offers several advantages over traditional chemical synthesis, including:

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pressure, reducing energy consumption. nih.gov

High Selectivity: Lipases can exhibit high regioselectivity, leading to the formation of the desired product with fewer byproducts and simplifying purification processes. rsc.org

Use of Renewable Resources: The enzymatic synthesis of this compound can utilize renewable starting materials. rsc.org

Environmentally Benign Solvents: The use of natural deep eutectic solvents (NADES) as a reaction medium provides a greener alternative to conventional organic solvents. rsc.orgrsc.org A study has shown the successful synthesis of this compound via lipase-catalyzed esterification in a reactive natural deep eutectic solvent composed of choline (B1196258) chloride, glucose, and water. rsc.org

Future efforts in this area will likely focus on optimizing the enzymatic process for large-scale production, including catalyst recovery and reuse, to develop a truly sustainable and scalable manufacturing process for this compound for pharmaceutical applications. oatext.com

Q & A

Q. What are the established methods for synthesizing and characterizing lauroylcholine chloride in a research setting?

this compound synthesis typically involves the reaction of lauroyl chloride with choline chloride under controlled conditions. Key steps include:

  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the esterification of the choline moiety and Fourier-transform infrared (FTIR) spectroscopy to identify the carbonyl (C=O) stretch (~1740 cm⁻¹) and quaternary ammonium groups .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures >98% purity, as required for biochemical studies .

Q. How is this compound utilized in standard biochemical assays?

It serves as a surfactant and inhibitor in membrane-related studies. For example:

  • Photosystem II (PSII) inhibition : At 0.1–1.0 mM concentrations, it disrupts oxygen-evolving complexes (OECs) by displacing Mn²⁺ ions, enabling mechanistic studies of water oxidation .
  • Critical controls : Include parallel experiments with structurally analogous surfactants (e.g., myristoylcholine chloride) to verify specificity of observed effects .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to study transient intermediates in PSII?

  • Timing of inhibition : Pre-incubate PSII membranes with this compound (0.5 mM) for 10–15 minutes before flash-induced oxygen evolution assays to ensure complete OEC dissociation .
  • Complementary techniques : Pair UV-visible spectroscopy with electron paramagnetic resonance (EPR) to detect Mn³⁺/Mn⁴⁺ redox states and transient peroxide formation during OEC disassembly .
  • Data contradiction resolution : Conflicting reports on H₂O₂ generation (e.g., vs. ) may arise from differences in light intensity or chloride ion concentrations. Systematically vary these parameters to isolate contributing factors .

Q. How can researchers address discrepancies in reported mechanisms of this compound-induced PSII inhibition?

  • Hypothesis testing : Compare this compound’s effects under high-Cl⁻ (10 mM) vs. low-Cl⁻ conditions to evaluate its role in displacing functional chloride cofactors .
  • Cross-validation : Use site-directed mutagenesis of PSII subunits (e.g., D1-D61A mutants) to determine if inhibition correlates with specific protein-lipid interactions .
  • Quantitative modeling : Apply kinetic models to distinguish between competitive inhibition (e.g., direct Mn²⁺ displacement) and non-competitive mechanisms (e.g., membrane fluidity changes) .

Q. What advanced analytical methods are recommended for studying this compound’s interactions with lipid bilayers?

  • Molecular dynamics (MD) simulations : Parameterize the compound using CHARMM36 force fields to predict its insertion depth and effects on membrane curvature .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to phosphatidylcholine vesicles, noting exothermic enthalpy changes indicative of hydrophobic interactions .
  • Cryo-electron microscopy (cryo-EM) : Resolve structural perturbations in model membranes at near-atomic resolution, focusing on lipid headgroup spacing .

Methodological Best Practices

  • Reproducibility : Document surfactant-to-protein ratios and buffer compositions (e.g., Tris-HCl vs. HEPES) meticulously, as minor pH or ionic strength variations alter inhibition kinetics .
  • Data presentation : Use line graphs for time-resolved oxygen yield measurements and bar charts for comparative EPR signal intensities, adhering to IUPAC formatting guidelines .
  • Ethical reporting : Disclose batch-to-batch variability in this compound purity (e.g., trace ethanol content) that may influence experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.